molecular formula C26H23N3O4 B11018474 N-(4-(benzyloxy)phenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

N-(4-(benzyloxy)phenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B11018474
M. Wt: 441.5 g/mol
InChI Key: RANVQRJFFLQPTD-UHFFFAOYSA-N
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Description

N-(4-(benzyloxy)phenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzyloxy group attached to a phenyl ring, which is further connected to a pyridazinone moiety through an acetamide linkage. The presence of methoxy and oxopyridazinyl groups adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzyloxy)phenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzyloxyphenyl intermediate, followed by the introduction of the pyridazinone moiety. The final step involves the formation of the acetamide linkage under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzyloxy)phenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The oxopyridazinone moiety can be reduced to form hydroxypyridazinone derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens or nucleophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield benzyloxybenzaldehyde, while reduction of the oxopyridazinone moiety may produce hydroxypyridazinone derivatives.

Scientific Research Applications

N-(4-(benzyloxy)phenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-(benzyloxy)phenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets. The benzyloxy and methoxy groups may facilitate binding to enzymes or receptors, while the pyridazinone moiety may play a role in modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-benzyloxyphenyl)-3-methoxybenzamide
  • N-(4-benzyloxyphenyl)-2-oxopyridazin-1(6H)-yl)acetamide
  • N-(4-benzyloxyphenyl)-3-methoxy-2-oxopyridazin-1(6H)-yl)acetamide

Uniqueness

N-(4-(benzyloxy)phenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both benzyloxy and methoxy groups, along with the pyridazinone moiety, makes it a versatile compound for various applications.

Properties

Molecular Formula

C26H23N3O4

Molecular Weight

441.5 g/mol

IUPAC Name

2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide

InChI

InChI=1S/C26H23N3O4/c1-32-23-9-5-8-20(16-23)24-14-15-26(31)29(28-24)17-25(30)27-21-10-12-22(13-11-21)33-18-19-6-3-2-4-7-19/h2-16H,17-18H2,1H3,(H,27,30)

InChI Key

RANVQRJFFLQPTD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

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